
Prezatide copper
Overview
Description
Prezatide Copper Acetate (GHK-Cu) is a copper-bound tripeptide complex composed of glycine, histidine, and lysine (Gly-His-Lys) with the molecular formula $ 2C{14}H{24}N6O4 \cdot 2C2H3O_2 \cdot Cu $ and a molecular weight of 862.39 . It is widely utilized in dermatology and anti-aging skincare due to its dual functionality: copper ions act as cofactors for critical enzymes (e.g., superoxide dismutase and lysyl oxidase), while the peptide facilitates targeted copper delivery to skin cells . Key biological activities include:
- Collagen and elastin synthesis: Enhances structural protein production via copper-dependent enzymatic pathways .
- Antioxidant activity: Neutralizes reactive oxygen species (ROS) by activating endogenous antioxidant systems .
- Wound healing: Accelerates tissue regeneration by promoting fibroblast proliferation and angiogenesis .
- Anti-inflammatory effects: Suppresses pro-inflammatory cytokine release .
Clinical studies demonstrate its efficacy in improving skin elasticity (12–18% increase in controlled trials) and diabetic wound closure rates (up to 40% faster healing) . It is commercially formulated in skincare products like Neova® and Iamin® gel .
Preparation Methods
Precursor Synthesis: Copper Acetate Production
The preparation of prezatide copper begins with synthesizing high-purity copper acetate, which serves as the primary copper source. A patented industrial method (CN101429110A) outlines an efficient single-stage process for producing copper acetate with 99% purity .
Reaction Mechanism
The synthesis involves the direct reaction of acetic acid with copper oxide (CuO) or copper hydroxide (Cu(OH)₂) under controlled conditions:
3\text{COOH} \rightarrow \text{Cu(CH}3\text{COO)}2 + \text{H}2\text{O} \quad \text{(or)} \quad \text{Cu(OH)}2 + 2\text{CH}3\text{COOH} \rightarrow \text{Cu(CH}3\text{COO)}2 + 2\text{H}_2\text{O}
This exothermic reaction proceeds at 50–150°C, with optimal yields achieved at 100°C .
Table 1: Industrial-Scale Copper Acetate Synthesis Parameters
Parameter | Specification |
---|---|
Reactants | Acetic acid, CuO/Cu(OH)₂, mother liquor |
Acetic acid concentration | 50–99% (regulated via dilution) |
Temperature range | 50–150°C |
Reaction time | 3–5 hours |
Yield per batch | 1,150 kg copper acetate |
Mother liquor reuse | 500 kg reused per batch |
Purity | ≥99% |
Key advantages of this method include minimal side reactions, reduced acetic acid volatility, and a closed-loop system for mother liquor recycling, which lowers production costs by ~40% compared to traditional methods .
GHK-Cu Complexation: Peptide-Chelation Process
The tripeptide GHK is combined with copper acetate in aqueous media to form this compound. While proprietary details are scarce, published protocols highlight critical parameters for optimal chelation .
Chelation Protocol
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Solution preparation :
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Reaction conditions :
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Purification :
Table 2: GHK-Cu Complexation Efficiency
Parameter | Value |
---|---|
GHK solubility | 50 mg/mL (H₂O, pH 7.0) |
Cu(II) binding constant (log K) | 10.2 ± 0.3 |
Optimal pH | 7.0–7.4 |
Final product purity | ≥95% (HPLC) |
Stabilization and Formulation
This compound’s instability in aqueous solutions necessitates stabilization strategies:
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Heparin binding : GHK’s affinity for heparin (Kd ≈ 10⁻⁶ M) is exploited in gel formulations to localize the complex at wound sites .
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Antioxidant additives : 0.1% (w/v) ascorbic acid prevents Cu²⁺ reduction to Cu⁺, which can generate reactive oxygen species .
Analytical Characterization
Quality control protocols ensure batch consistency:
Chemical Reactions Analysis
Types of Reactions
Prezatide copper undergoes various chemical reactions, including:
Reduction: The copper ion in this compound can also be reduced from its +2 to +1 oxidation state.
Substitution: This compound can participate in substitution reactions where the copper ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as ascorbic acid and sodium borohydride are commonly used.
Substitution: Substitution reactions typically occur in the presence of competing metal ions such as zinc or iron.
Major Products Formed
Scientific Research Applications
Prezatide copper has a wide range of scientific research applications:
Mechanism of Action
Prezatide copper exerts its effects through several mechanisms:
Collagen Synthesis: It increases the synthesis and deposition of type I collagen and glycosaminoglycan.
Matrix Metalloproteinase Modulation: This compound increases the expression of matrix metalloproteinase-2 and tissue inhibitors of matrix metalloproteinases-1 and -2, playing a role in tissue remodeling.
Antioxidant Activity: The compound supplies copper for superoxide dismutase, an enzyme that reduces oxidative stress.
Anti-inflammatory Effects: This compound blocks the release of iron during injury, reducing inflammation.
Angiogenesis: It increases angiogenesis at injury sites, promoting wound healing.
Comparison with Similar Compounds
Structural and Functional Analogues
Palmitoyl Tripeptide-1
Analysis : Palmitoyl Tripeptide-1 lacks copper but incorporates a lipid moiety for enhanced skin penetration. While Prezatide targets copper-dependent pathways, Palmitoyl Tripeptide-1 directly stimulates collagen via growth factor mimicry . Both improve skin quality, but Prezatide offers additional antioxidant and anti-inflammatory benefits .
Palmitoyl Pentapeptide-4 (Matrixyl®)
Analysis : Palmitoyl Pentapeptide-4 is a longer peptide chain without metal coordination. It primarily stimulates extracellular matrix proteins, whereas Prezatide leverages copper’s enzymatic roles for structural protein cross-linking .
Other Metal-Peptide Complexes
- Zinc-L-Carnosine: A zinc-bound dipeptide used for gastrointestinal repair. Unlike Prezatide, it lacks direct collagen-stimulating effects but shares anti-inflammatory properties .
- Iron-Peptide Complexes : Often employed in anemia treatment; iron’s redox activity contrasts with copper’s role in antioxidant defense .
Research and Development Challenges
- Contradictory Clinical Outcomes : Prezatide showed promise in diabetic wound models but was discontinued for diabetic foot ulcer trials due to inconsistent efficacy .
- Stability Limitations : Prezatide requires stringent storage conditions (-20°C) to prevent degradation, whereas palmitoylated peptides exhibit better shelf stability .
Biological Activity
Prezatide copper, also known as GHK-Cu, is a tripeptide composed of glycine, histidine, and lysine that forms a complex with copper ions. This compound has garnered attention for its diverse biological activities, particularly in dermatology and wound healing. The following sections detail its biological mechanisms, applications, and relevant research findings.
This compound exhibits several mechanisms that contribute to its biological activity:
- Collagen Synthesis : It enhances the synthesis and deposition of type I collagen and glycosaminoglycan, crucial components for skin integrity and elasticity .
- Angiogenesis : The compound promotes angiogenesis by activating growth factors such as vascular endothelial growth factor (VEGF) and transforming growth factor-beta (TGF-β), facilitating nutrient and oxygen supply to tissues .
- Antioxidant Activity : this compound is believed to provide copper for superoxide dismutase, an enzyme that protects cells from oxidative damage .
- Inflammation Modulation : It inhibits pro-inflammatory cytokines, thereby reducing inflammation and fostering a conducive environment for tissue repair .
Biological Effects
The biological effects of this compound have been extensively studied, particularly in the context of skin health and wound healing. Key findings include:
- Skin Elasticity and Firmness : Clinical studies have reported improvements in skin elasticity, density, and firmness after topical application of GHK-Cu .
- Wound Healing : Research indicates that GHK-Cu accelerates the healing process in various types of wounds by enhancing keratinocyte proliferation and modulating extracellular matrix production .
- Anti-Aging Properties : The compound has shown efficacy in reducing fine lines and wrinkles, as well as improving overall skin appearance by increasing collagen production .
Research Findings
A summary of significant research findings related to the biological activity of this compound is presented in the table below.
Study Reference | Findings | Application |
---|---|---|
Krüger et al. (2018) | Improved collagen production in 70% of women treated with GHK-Cu compared to 50% with vitamin C | Topical application for skin rejuvenation |
PMC6073405 (2018) | GHK-Cu protected lung tissue from acute lung injury by increasing SOD activity | Potential therapeutic for respiratory conditions |
DrugBank (2022) | Demonstrated anti-inflammatory properties by blocking iron release during injury | Wound healing applications |
ChemicalBook (2024) | Promotes synthesis of extracellular matrix components like collagen and elastin | Dermatological applications |
Case Studies
- Topical Application in Aging Skin : A pilot study demonstrated that participants applying GHK-Cu cream twice daily for 12 weeks experienced significant improvements in skin hydration, thickness, and elasticity compared to control groups using standard treatments .
- Wound Healing in Venous Ulcers : A randomized controlled trial highlighted the efficacy of this compound in accelerating healing rates in patients with venous leg ulcers. The study found that treatment with GHK-Cu significantly reduced healing time compared to placebo .
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing and characterizing Prezatide Copper?
- Methodology : Utilize high-performance liquid chromatography (HPLC) for purity assessment and X-ray crystallography for structural validation. Pilot studies should test solvent systems (e.g., aqueous vs. organic) and temperature gradients to optimize yield. Include controls with metal-free analogs to distinguish this compound-specific properties .
Q. How can researchers design in vitro assays to evaluate this compound’s bioactivity?
- Methodology : Adopt cell-based assays (e.g., enzyme-linked immunosorbent assays) with dose-response curves. Validate results using statistical models (e.g., ANOVA) to compare efficacy against placebo or comparator compounds. Ensure replication across multiple cell lines to address biological variability .
Q. What spectroscopic techniques are most reliable for analyzing this compound’s stability under physiological conditions?
- Methodology : Combine UV-Vis spectroscopy for real-time degradation monitoring and nuclear magnetic resonance (NMR) to track structural changes. Use accelerated stability testing (e.g., elevated temperatures) to model long-term stability, referencing ICH guidelines for pharmaceutical compounds .
Advanced Research Questions
Q. How do contradictions arise between in vitro and in vivo efficacy data for this compound, and how can they be resolved?
- Methodology : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify bioavailability or metabolic clearance disparities. Use animal models with tissue-specific biomarkers to validate mechanisms. Cross-reference in vitro data with proteomic profiles to identify confounding factors (e.g., protein binding) .
Q. What strategies mitigate this compound’s solubility limitations in experimental models?
- Methodology : Explore co-solvent systems (e.g., cyclodextrins) or nanoformulation techniques. Characterize solubility-enhancing effects using dynamic light scattering (DLS) and in vitro permeability assays (e.g., Caco-2 cells). Compare outcomes with unmodified this compound to quantify improvements .
Q. How can researchers apply the PICOT framework to design clinical trials for this compound?
- Methodology :
- P (Population): Define patient subgroups (e.g., age, comorbidities).
- I (Intervention): Standardize dosing regimens and administration routes.
- C (Comparison): Use active comparators (e.g., existing therapeutics) or placebos.
- O (Outcome): Select primary endpoints (e.g., biomarker reduction) and secondary endpoints (e.g., safety).
- T (Time): Specify trial duration and follow-up periods.
- Validate feasibility via pilot studies and systematic reviews of analogous trials .
Q. What computational models are effective for predicting this compound’s molecular interactions?
- Methodology : Employ molecular docking simulations (e.g., AutoDock Vina) to identify binding affinities with target proteins. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-disciplinary collaboration with bioinformatics teams is recommended for model refinement .
Q. Data Analysis and Interpretation
Q. How should researchers address conflicting results in this compound’s mechanism of action studies?
- Methodology : Apply triangulation by combining multiple methods (e.g., CRISPR knockouts, RNA sequencing). Use meta-analysis to aggregate data from independent studies, adjusting for heterogeneity via random-effects models. Publish negative results to reduce publication bias .
Q. What ethical considerations are critical when designing this compound trials involving vulnerable populations?
- Methodology : Follow CONSORT guidelines for informed consent and data transparency. Establish independent ethics review boards to assess risk-benefit ratios. Include post-trial access plans for participants in low-resource settings .
Q. Tables for Methodological Reference
Properties
IUPAC Name |
copper;(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O4.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);/q;+2/p-1/t10-,11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWIFMYRRCMYMN-ACMTZBLWSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23CuN6O4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20237492 | |
Record name | Prezatide copper | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20237492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89030-95-5 | |
Record name | Prezatide copper | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089030955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prezatide copper | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14683 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Prezatide copper | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20237492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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